4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Parallel Library Synthesis Agrochemical Intermediates

Streamline your medicinal chemistry programs with this single starting material featuring three orthogonally addressable groups. Utilize the C4-bromine for cross-coupling, the C5-carboxylic acid for amide/ester conjugation, and the N1-hydroxyethyl chain for etherification or oxidation. This architecture supports three distinct diversity vectors from one compound, drastically reducing inventory complexity relative to sourcing separate mono- or difunctional intermediates. The 98% purity, backed by batch-specific QC documentation (NMR, HPLC, GC), ensures reproducibility for SAR studies and automated library synthesis.

Molecular Formula C7H6BrF3N2O3
Molecular Weight 303.03 g/mol
CAS No. 2092516-16-8
Cat. No. B1479646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS2092516-16-8
Molecular FormulaC7H6BrF3N2O3
Molecular Weight303.03 g/mol
Structural Identifiers
SMILESC(CO)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C7H6BrF3N2O3/c8-3-4(6(15)16)13(1-2-14)12-5(3)7(9,10)11/h14H,1-2H2,(H,15,16)
InChIKeyGCIHFGPBXXLLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2092516-16-8): Procurement-Grade Trifunctional Pyrazole Intermediate for Orthogonal Derivatization


4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2092516-16-8, MFCD30006716) is a polysubstituted pyrazole-5-carboxylic acid building block with molecular formula C₇H₆BrF₃N₂O₃ and molecular weight 303.03 g/mol, supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound integrates three chemically orthogonal functional handles—a C4-bromo substituent for transition-metal-catalyzed cross-coupling, a C5-carboxylic acid for amide/ester conjugation, and an N1-(2-hydroxyethyl) side chain for etherification or oxidation—within a single, moderately lipophilic trifluoromethylpyrazole scaffold . This trifunctional architecture positions the compound as a versatile intermediate for the parallel synthesis of diverse compound libraries in medicinal chemistry and agrochemical discovery programs [1].

Why 4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Simpler In-Class Analogs: Structural Orthogonality and Physicochemical Divergence


Generic substitution within the trifluoromethylpyrazole carboxylic acid class is precluded by the compound's unique simultaneous presentation of three orthogonally addressable functional groups. The closest N-alkyl analog, 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2091632-92-5, MW 287.03), replaces the terminal hydroxyl with a methyl group, eliminating the hydrogen-bond donor and etherification site while reducing molecular weight by 16 Da and decreasing aqueous solubility . Conversely, the des-bromo analog 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2092239-64-8, MW 224.14) retains polarity but forfeits the C4 cross-coupling handle, substantially limiting downstream synthetic diversification potential . The methyl ester variant (CAS 2098074-09-8, MW 317.06) requires an additional hydrolysis step to liberate the free acid for conjugation, adding synthetic complexity. Class-level evidence from the 3,5-diphenylpyrazole series demonstrates that introduction of a C4-bromo substituent meaningfully alters pharmacological profiles—including hypotensive, antiarrhythmic, and analgesic activities—relative to the non-brominated parent [1], supporting the principle that 4-bromination is not a silent structural modification.

Quantitative Differentiation Evidence: 4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Versus Closest Structural Analogs


Trifunctional Orthogonal Architecture Enables Sequential, Non-Interfering Derivatization Pathways Absent in Mono- and Difunctional Analogs

The target compound (CAS 2092516-16-8) bears three chemically distinct reactive sites within a single low-molecular-weight scaffold: (i) a C4-bromo substituent compatible with Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling; (ii) a C5-carboxylic acid for amide or ester bond formation; and (iii) an N1-(2-hydroxyethyl) group available for Mitsunobu etherification, mesylation/nucleophilic displacement, or oxidation to the aldehyde. By contrast, 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2091632-92-5) carries a terminal methyl group at N1, eliminating hydroxyl-based chemistry, while 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2092239-64-8) lacks the bromine, precluding cross-coupling diversification. The methyl ester analog (CAS 2098074-09-8) masks the carboxylic acid as a protected form, requiring deprotection before conjugation. No other commercially available analog within this chemical series simultaneously presents Br, COOH, and OH in a single entity. The N-hydroxyethyl motif has been specifically validated as a key structural feature enabling automated high-throughput library synthesis of architecturally distinct 5-6-6- and 5-7-6-fused tricyclic compounds, with the hydroxyethyl group serving as an essential tether for ring construction [1].

Medicinal Chemistry Parallel Library Synthesis Agrochemical Intermediates

Molecular Weight and Predicted logP Differentiation from the Des-Bromo Analog Defines a Distinct Physicochemical Property Space

The target compound (MW 303.03, C₇H₆BrF₃N₂O₃) is 78.89 Da heavier than its des-bromo congener 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (MW 224.14, C₇H₇F₃N₂O₃) . This mass increment is attributable to the replacement of a hydrogen atom with bromine (ΔMW = +78.9 Da). The bromine atom contributes approximately +0.5 to +0.8 units to the predicted logP relative to the des-bromo analog, based on the Hansch π constant for aromatic bromine (π = +0.86). For the structurally related 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (positional isomer of the des-bromo analog), the ChemBase database reports a predicted LogP of 0.63 and LogD (pH 7.4) of -2.79 [1]. Incorporating the bromine π constant, the target compound is estimated to have a LogP of approximately 1.1–1.5, placing it closer to the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while retaining the aqueous solubility conferred by the hydroxyethyl and carboxylic acid groups.

Physicochemical Profiling Drug-Likeness Lead Optimization

C4-Bromo Substituent as a Validated Pharmacological Modulator: Class-Level Evidence from the Diphenylpyrazole Series

In a systematic SAR study of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole derivatives, Bondavalli et al. (1989) compared the pharmacological profiles of the parent compound and its 4-bromo derivative across multiple in vivo assays in mice and rats [1]. Both the non-brominated and 4-brominated series were evaluated for hypotensive, central nervous system depressant, antiarrhythmic, analgesic, anti-inflammatory, and platelet antiaggregating activities. The introduction of the 4-bromo substituent resulted in quantitatively distinct activity profiles, with certain ester and carbamate derivatives of the 4-bromo series exhibiting remarkable depressant, antiarrhythmic, and analgesic activities as well as platelet antiaggregating activity in vitro [1]. While these data are from the 3,5-diphenylpyrazole chemotype rather than the 3-trifluoromethyl series, they provide the strongest available class-level evidence that C4-bromination of N-hydroxyethyl pyrazoles meaningfully alters biological activity and is not a pharmacologically silent structural modification.

Structure-Activity Relationship Halogen Modulation Pharmacological Profiling

Supplier QC Documentation and Batch-to-Batch Consistency: 98% Purity with Multi-Technique Analytical Verification

The target compound (CAS 2092516-16-8) is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each lot . This level of analytical characterization exceeds the 95% purity typically offered for the des-bromo analog (CAS 2092239-64-8) by multiple vendors . The methyl ester analog (CAS 2098074-09-8) is also supplied at 98% purity with equivalent QC documentation, but as an ester prodrug form it does not provide the free carboxylic acid required for direct amidation or bioconjugation . For procurement decisions in medicinal chemistry or agrochemical intermediate supply chains, the availability of authenticated batch-specific analytical data reduces the risk of undetected impurities compromising downstream synthetic yields or biological assay reproducibility.

Quality Control Procurement Assurance Analytical Characterization

High-Value Application Scenarios for 4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2092516-16-8) Based on Established Differentiation Evidence


Divergent Parallel Library Synthesis via Orthogonal Derivatization of Three Reactive Handles

Medicinal chemistry groups seeking to maximize chemical diversity from a single starting material should prioritize this compound. The C4-bromine can undergo Suzuki-Miyaura coupling to install aryl/heteroaryl diversity, the C5-carboxylic acid can be converted to amides with diverse amines, and the N1-hydroxyethyl group can be elaborated via etherification or oxidation—all in sequential, non-interfering steps. This orthogonal trifunctionality, validated by the Fricero et al. (2020) demonstration that N-hydroxyethyl pyrazoles enable automated library synthesis of architecturally distinct tricyclic scaffolds [1], allows a single procurement to support three distinct diversity vectors, reducing inventory complexity and cost compared to purchasing separate mono- and difunctional intermediates.

Agrochemical Lead Generation: Synthesis of Trifluoromethylpyrazole-5-carboxamide Fungicide Candidates

The pyrazole-5-carboxylic acid motif is a privileged scaffold in agrochemical fungicides. The target compound provides direct access to pyrazole-5-carboxamides via coupling of the free carboxylic acid with anilines or heteroaryl amines. Patent literature establishes that 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid anilides exhibit potent fungicidal activity [2]; the target compound's hydroxyethyl group offers an additional vector for modulating physicochemical properties (aqueous solubility, logD) relative to the N-methyl series. The C4-bromo substituent further enables late-stage diversification to explore SAR around the pyrazole 4-position, which is inaccessible from the des-bromo analog. The 98% purity with batch QC documentation supports reproducible structure-activity relationship studies.

Physicochemical Property Optimization in Lead Series: Balancing Lipophilicity and Solubility

For drug discovery programs where modulating logD within a narrow window is critical, the target compound offers a distinct advantage. The des-bromo analog (estimated LogP ~0.6 [3]) may be too polar to achieve adequate membrane permeability, while the N-ethyl analog lacks the hydrogen-bond donor capacity of the hydroxyl group. The target compound's estimated LogP of ~1.1–1.5, combined with the aqueous solubility conferred by the carboxylic acid and hydroxyethyl groups, positions it in an intermediate property space suitable for both oral bioavailability and target engagement. The C4-bromine additionally serves as a halogen-bond donor, which can contribute to target binding affinity as demonstrated crystallographically for bromo-substituted pyrazoles [4].

Synthesis of C4-Functionalized Pyrazole Bioisosteres via Cross-Coupling

The C4-bromo substituent is the only commercially viable handle for introducing C4 diversity in this scaffold series. The des-bromo analog (CAS 2092239-64-8) lacks this functionality entirely. Using the target compound, research groups can access C4-aryl, C4-heteroaryl, C4-alkenyl, C4-alkynyl, and C4-amino derivatives via Pd- or Cu-catalyzed cross-coupling methodologies, enabling systematic exploration of the 4-position SAR. This is particularly relevant given the Bondavalli et al. (1989) finding that C4-bromination of N-hydroxyethyl diphenylpyrazoles meaningfully alters pharmacological profiles across multiple in vivo endpoints [5], supporting the hypothesis that C4-substitution is a high-impact diversity point.

Quote Request

Request a Quote for 4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.